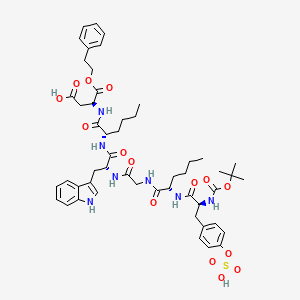

Jmv 179

Description

Properties

CAS No. |

119386-87-7 |

|---|---|

Molecular Formula |

C51H67N7O15S |

Molecular Weight |

1050.2 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |

InChI |

InChI=1S/C51H67N7O15S/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70)/t38-,39-,40-,41+,42-/m0/s1 |

InChI Key |

IOXMTWKALARBDR-DNOUOQLUSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XXGWXD |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-O-CH2-CH2-C6H5 JMV 179 JMV-179 tert butoxycarbonyl-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid phenethyl este |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to CT-179: A Novel OLIG2 Inhibitor for Brain Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT-179 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the transcription factor Oligodendrocyte Lineage Transcription Factor 2 (OLIG2). As a key driver of tumorigenesis and therapy resistance in malignant gliomas and medulloblastoma, OLIG2 represents a critical therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of CT-179. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Chemical Structure and Properties

CT-179 is a synthetic small molecule with the chemical formula C17H22Cl2N6O and a molecular weight of 397.3 g/mol .[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical and Physicochemical Properties of CT-179

| Property | Value | Reference |

| IUPAC Name | 1-(2-((3-(3,4-dichlorophenyl)ureido)methyl)-6-methylpyrimidin-4-yl)-3-(dimethylamino)propan-1-amine | |

| CAS Number | 1996636-69-1 | |

| Molecular Formula | C17H22Cl2N6O | [1] |

| Molecular Weight | 397.3 g/mol | [1] |

| SMILES | CN(C)CCCNc1cc(C)nc(n1)CNC(=O)Nc1ccc(Cl)c(Cl)c1 | |

| InChI Key | Not Available | |

| Solubility | Completely water soluble | [2] |

| Bioavailability | Nearly 100% (oral) | [2] |

| Blood-Brain Barrier | Readily crosses | [2] |

Synthesis

The synthesis of CT-179 is detailed in patent WO2016138479A1.[3][4][5] While the full step-by-step protocol from the patent is not publicly available in the immediate search results, the patent serves as the primary reference for the complete synthesis methodology. The synthesis involves a multi-step process culminating in the final compound.

Mechanism of Action

CT-179 is a first-in-class inhibitor of the OLIG2 transcription factor.[1] Its primary mechanism of action is the disruption of OLIG2 homodimerization, which is a prerequisite for its DNA binding and transcriptional activity.[1][6] By preventing OLIG2 from forming functional dimers, CT-179 effectively inhibits the transcription of OLIG2 target genes that are critical for tumor cell proliferation, survival, and invasion.[2]

Downstream of OLIG2 inhibition, CT-179 has been shown to modulate several key signaling pathways implicated in cancer:

-

Cell Cycle Regulation: CT-179 treatment leads to a G2/M phase cell cycle arrest and induces mitotic catastrophe in glioma stem cells.[2][7] This is consistent with OLIG2's known role in repressing the cell cycle inhibitor p21.[8][9]

-

Apoptosis Induction: Inhibition of OLIG2 by CT-179 leads to the induction of apoptosis.[1][2][6] This is likely mediated through the upregulation of pro-apoptotic pathways that are normally suppressed by OLIG2, such as the p53 pathway.[8][9]

-

Receptor Tyrosine Kinase (RTK) Signaling: CT-179 has been observed to cause a significant downregulation of key receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are major drivers of glioma tumorigenicity.[1][6]

-

TGF-β Signaling: OLIG2 is known to regulate the TGF-β signaling pathway, which is involved in glioma invasion. Unphosphorylated OLIG2 can induce TGF-β2 expression, promoting mesenchymal properties and invasion.[10] CT-179's impact on this pathway is an area for further investigation.

-

MEK/ERK and PI3K/AKT Pathways: OLIG2 has been identified as a downstream target of the MEK/ERK and PI3K/AKT signaling pathways.[11]

Signaling Pathway Diagram

Caption: OLIG2 signaling pathway and the inhibitory action of CT-179.

Preclinical Pharmacology

In Vitro Activity

CT-179 has demonstrated potent anti-proliferative activity in a range of patient-derived high-grade glioma and medulloblastoma cell lines at low nanomolar concentrations.[1][6]

Table 2: In Vitro Activity of CT-179

| Cell Line | Cancer Type | IC50 / GI50 | Reference |

| Patient-Derived HGG cells (n=18) | High-Grade Glioma | Average GI50 = 154 nM | [2] |

| Daoy | Medulloblastoma | ~200 nM | [12] |

| Med-813 | Medulloblastoma | ~150 nM | [12] |

| Additional MB cell lines | Medulloblastoma | IC50 values in the low nanomolar range | [12] |

In Vivo Activity and Pharmacokinetics

CT-179 has shown significant anti-tumor efficacy in orthotopic xenograft models of glioblastoma and medulloblastoma, leading to increased survival.[1][2][6] It is orally bioavailable and effectively crosses the blood-brain barrier.

Table 3: In Vivo Pharmacokinetic Parameters of CT-179 in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | Nearly 100% | Single oral dose | [2] |

| Brain Penetration | Readily crosses BBB | 20 mg/kg (oral) | [1][6] |

Experimental Protocols

Synthesis of CT-179

Reference: Patent WO2016138479A1[3][4][5]

Protocol: A detailed, step-by-step protocol for the chemical synthesis of CT-179 is described in the aforementioned patent document. Researchers should refer to this patent for the complete methodology.

Cell Viability Assay

Protocol:

-

Seed patient-derived glioma or medulloblastoma cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of CT-179 (e.g., ranging from low nanomolar to micromolar concentrations) or vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Orthotopic Xenograft Model

Protocol:

-

Culture patient-derived glioma or medulloblastoma cells.

-

Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium with Matrigel).

-

Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).

-

Stereotactically implant the tumor cells into the appropriate brain region (e.g., striatum for glioblastoma, cerebellum for medulloblastoma).

-

Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer CT-179 (e.g., 20 mg/kg) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to the planned dosing schedule.

-

Monitor animal health and tumor progression regularly.

-

The primary endpoint is typically overall survival, with secondary endpoints including tumor growth inhibition.

-

At the end of the study, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis to confirm tumor burden and assess treatment effects on molecular markers.

Experimental Workflow Diagram

Caption: General experimental workflow for the preclinical evaluation of CT-179.

Conclusion

CT-179 is a promising preclinical candidate for the treatment of OLIG2-driven brain cancers. Its novel mechanism of action, favorable pharmacokinetic profile, and potent anti-tumor activity in preclinical models warrant further investigation and clinical development. This technical guide provides a foundational resource for researchers dedicated to advancing novel therapies for patients with malignant glioma and medulloblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological functions of the Olig gene family in brain cancer and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological functions of the Olig gene family in brain cancer and therapeutic targeting [frontiersin.org]

- 10. Post-translational modifications of OLIG2 regulate glioma invasion through the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Olig2 regulates p53-mediated apoptosis, migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

OLIG2 as a Therapeutic Target in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligodendrocyte transcription factor 2 (OLIG2) has emerged as a critical driver of glioblastoma (GBM) pathogenesis, playing a pivotal role in tumor initiation, proliferation, and therapeutic resistance. This basic helix-loop-helix (bHLH) transcription factor is nearly universally expressed in diffuse gliomas and is a key regulator of glioma stem cells (GSCs), the subpopulation of cells responsible for tumor recurrence. OLIG2's intricate involvement in fundamental oncogenic signaling pathways, including EGFR and PDGFRα, and its ability to suppress tumor suppressor genes like p21, underscore its significance as a high-value therapeutic target. This technical guide provides an in-depth overview of the core biology of OLIG2 in glioblastoma, summarizes key quantitative data, outlines detailed experimental protocols for its investigation, and visualizes its complex signaling networks and experimental workflows.

The Core Biology of OLIG2 in Glioblastoma

OLIG2 is a master regulator of glial cell development, and its function is hijacked in glioblastoma to drive tumorigenesis. It is essential for the maintenance of the GSC pool, a population of cells with self-renewal capacity that contributes to the notorious resistance of GBM to conventional therapies.[1]

Key Functions of OLIG2 in Glioblastoma:

-

Promotion of Proliferation: OLIG2 directly activates the transcription of genes involved in cell cycle progression, thereby promoting the relentless proliferation of glioma cells.[2][3]

-

Maintenance of Stemness: It is considered one of the most specific markers for GSCs and is part of a core set of transcription factors that can reprogram differentiated glioblastoma cells back to a stem-like state.[4][5]

-

Regulation of Tumor Subtype: OLIG2 is a key determinant of the proneural subtype of glioblastoma, which is often characterized by PDGFRA amplification. Loss of OLIG2 can induce a phenotypic shift towards the more aggressive mesenchymal or classical subtypes, which are frequently driven by EGFR amplification.[2][6][7] This plasticity contributes to tumor heterogeneity and therapeutic escape.

-

Therapeutic Resistance: By maintaining the GSC population and promoting a pro-proliferative state, OLIG2 contributes to the resistance of glioblastoma to both radiation and chemotherapy.[8]

Quantitative Data on OLIG2 in Glioblastoma

Expression of OLIG2 in Glioma

| Glioma Grade/Type | Percentage of Mitotic Cells Expressing OLIG2 | Notes | Reference |

| Grade II and III Gliomas | ~75% | High prevalence in lower-grade gliomas. | [9] |

| Grade IV Glioblastoma (GBM) | ~24.5% | A significant decrease in the proportion of mitotic cells expressing OLIG2 is seen with increasing malignancy. | [9] |

| Cerebellar Glioblastoma (cGBM) | ~57.5% | High expression observed in a significant portion of cGBM patients. | [6] |

| Pediatric Glioblastoma (pGBM) | High | OLIG2 is highly expressed in pediatric GBM. | [5] |

Prognostic Significance of OLIG2 Expression in Glioblastoma

A meta-analysis of multiple studies has shown a complex and sometimes contradictory role for OLIG2 as a prognostic marker.

| Patient Cohort | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Interpretation | Reference |

| All Glioma Patients | 0.81 | 0.51 - 1.27 | 0.000 | High OLIG2 expression is associated with better outcomes. | [10] |

| European Patients | 1.34 | 0.79 - 2.27 | 0.008 | High OLIG2 expression is associated with poorer overall survival. | [10] |

| Asian Patients | 0.43 | 0.22 - 0.84 | 0.027 | High OLIG2 expression is associated with a better prognosis. | [10] |

| Cerebellar GBM | 5.26 (for low expression) | 1.13 - 24.59 | 0.04 | Low OLIG2 expression is an independent risk factor for overall survival. | [6] |

Preclinical Efficacy of OLIG2 Inhibitors

| Inhibitor | Cell Line/Model | Efficacy Metric | Value | Reference |

| CT-179 | Patient-Derived GSCs (n=18) | Average GI50 | 154 nM | [11] |

| CT-179 | Pediatric GBM Models (n=8) | IC50 Range | 0.03 - 10 µM | [5] |

| CT-179 | Medulloblastoma Cell Lines | IC50 | 1250 nM | [12] |

| SKOG102 | Human Glioblastoma in mouse models | Tumor Shrinkage | ~50% | [13] |

| SKOG102 | Ink4a/arf EGFR-VIII mouse glioma stem cells | IC50 | < 1 µM | [14] |

Signaling Pathways and Regulatory Networks

OLIG2 is a central node in a complex network of signaling pathways that are frequently dysregulated in glioblastoma.

OLIG2 and Receptor Tyrosine Kinase (RTK) Signaling

OLIG2 exhibits a reciprocal relationship with two key RTKs in glioblastoma: PDGFRα and EGFR. This dynamic interplay is crucial in defining the tumor's molecular subtype and its response to targeted therapies.

Caption: OLIG2 promotes the proneural subtype by activating PDGFRα and repressing EGFR.

OLIG2 and the p53/p21 Tumor Suppressor Pathway

OLIG2 promotes cell cycle progression by directly repressing the transcription of the cyclin-dependent kinase inhibitor p21 (CDKN1A), a key effector of the p53 tumor suppressor pathway.

Caption: OLIG2 promotes cell cycle progression by inhibiting the p53 effector, p21.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for OLIG2

This protocol outlines the key steps for identifying the genomic binding sites of OLIG2 in glioblastoma cells.

Caption: A stepwise workflow for performing OLIG2 ChIP-seq in glioblastoma cells.

Detailed Methodology:

-

Cell Culture and Crosslinking: Culture glioblastoma cells to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-OLIG2 antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify OLIG2 binding sites. Perform motif analysis to identify the OLIG2 binding consensus sequence.

Immunohistochemistry (IHC) for OLIG2 in Glioblastoma Tissue

This protocol describes the detection of OLIG2 protein in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections.

Detailed Methodology:

-

Deparaffinization and Rehydration: Deparaffinize 5 µm thick FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[15]

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against OLIG2 (e.g., Millipore ab9610, dilution 1:500) overnight at 4°C.[16]

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

Analysis: Analyze the staining intensity and the percentage of OLIG2-positive cells using light microscopy. A semi-quantitative analysis can be performed by scoring the labeling index (e.g., low nuclear expression <30% and high nuclear expression ≥30%).[16]

Cell Viability (MTT) Assay for OLIG2 Inhibitors

This protocol is for assessing the effect of OLIG2 inhibitors on the viability of glioblastoma cell lines.

Detailed Methodology:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.[1][17]

-

Drug Treatment: Treat the cells with a range of concentrations of the OLIG2 inhibitor (e.g., CT-179 from 0-10 µM) for a specified period (e.g., 72 hours).[5][17] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17][18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the inhibitor.

Electrophoretic Mobility Shift Assay (EMSA) for OLIG2-DNA Binding

This protocol is for detecting the binding of OLIG2 to a specific DNA sequence in vitro.

Detailed Methodology:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the putative OLIG2 binding site. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).[19][20]

-

Binding Reaction: Incubate the labeled probe with nuclear extracts from OLIG2-expressing glioblastoma cells in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.[21] For competition assays, add an excess of unlabeled probe. For supershift assays, add an anti-OLIG2 antibody to the reaction.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.[21]

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shift" in the migration of the probe indicates protein binding.

Therapeutic Strategies Targeting OLIG2

The development of small molecule inhibitors that directly target OLIG2 represents a promising therapeutic avenue for glioblastoma.

Inhibitors in Development:

-

CT-179: A small molecule designed to disrupt the homodimerization of OLIG2. It is orally bioavailable, crosses the blood-brain barrier, and has shown potent anti-tumor activity in preclinical models of glioblastoma and medulloblastoma.[11][22][23] CT-179 has been shown to induce apoptosis and G2/M cell cycle arrest.[11]

-

SKOG102: Identified through a computational screen, this molecule also targets the OLIG2 dimerization interface. It has demonstrated the ability to shrink human glioblastoma tumors in mouse models.[13][14]

Therapeutic Rationale:

-

Direct Targeting of GSCs: By inhibiting a key driver of glioma stem cells, OLIG2 inhibitors have the potential to eradicate the root of tumor recurrence.

-

Overcoming Resistance: OLIG2 inhibition may sensitize tumors to conventional therapies like radiation and chemotherapy.[10]

-

Combination Therapies: Targeting OLIG2 in combination with inhibitors of other key pathways, such as EGFR, could be a powerful strategy to overcome the phenotypic plasticity of glioblastoma.[2][5][6] For instance, inhibiting OLIG2 in proneural tumors could shift them to a classical, EGFR-dependent state, thereby rendering them susceptible to EGFR inhibitors.[5]

Future Directions and Conclusion

OLIG2 stands out as a compelling therapeutic target in glioblastoma due to its central role in driving tumor growth and maintaining the therapy-resistant glioma stem cell population. The development of direct OLIG2 inhibitors has shown significant promise in preclinical studies, offering a novel strategy to combat this devastating disease. Future research should focus on the clinical translation of these inhibitors, the identification of biomarkers to predict response, and the exploration of rational combination therapies to overcome the adaptive resistance mechanisms of glioblastoma. A deeper understanding of the complex regulatory networks governed by OLIG2 will be crucial in designing the next generation of effective treatments for glioblastoma patients.

References

- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olig2-Dependent Reciprocal Shift in PDGF and EGF Receptor Signaling Regulates Tumor Phenotype and Mitotic Growth in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olig2-regulated lineage-restricted pathway controls replication competence in neural stem cells and malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OLIG2 inhibitor for glioblastoma | Cancer Biology [blogs.shu.edu]

- 6. Olig2-Dependent Reciprocal Shift in PDGF and EGF Receptor Signaling Regulates Tumor Phenotype and Mitotic Growth in Malignant Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Post-translational modifications of OLIG2 regulate glioma invasion through the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prognostic significance of oligodendrocyte transcription factor 2 expression in glioma patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New computational strategy finds brain tumor-shrinking molecules | EurekAlert! [e3.eurekalert.org]

- 14. Multiple spatially related pharmacophores define small molecule inhibitors of OLIG2 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Human Olig2 Antibody as a Useful Immunohistochemical Marker of Normal Oligodendrocytes and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prognostic impact of glioblastoma stem cell markers OLIG2 and CCND2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 21. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The OLIG2 Inhibitor CT-179: A Deep Dive into its Effects on the Cancer Cell Cycle

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CT-179, a first-in-class, orally bioavailable small molecule inhibitor of the transcription factor OLIG2, with a focus on its effects on the cell cycle in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting OLIG2 in oncology, particularly for brain tumors such as glioblastoma and medulloblastoma.

Executive Summary

CT-179 is a potent and selective inhibitor of OLIG2, a key transcription factor implicated in the development and progression of several cancers, most notably high-grade gliomas and medulloblastoma.[1][2][3][4] Mechanistically, CT-179 disrupts the homodimerization of OLIG2, a critical step for its DNA binding and transcriptional activity.[5][6] This inhibition leads to a cascade of downstream effects, culminating in profound anti-tumor activity. A hallmark of CT-179's cellular effect is the induction of G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][7][8] This guide summarizes the available quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative and cell cycle effects of CT-179 have been quantified across various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative Activity of CT-179

| Cell Line/Model | Cancer Type | Parameter | Value | Reference |

| Glioma Stem-like Cells (GSCs) (n=18) | Glioblastoma | Average GI50 | 154 nM | [7] |

| Medulloblastoma (MB) Cell Lines | Medulloblastoma | IC50 | Not specified, but effective at low nM concentrations | [8] |

| Daoy | Medulloblastoma | IC50 (7 days) | ~1 µM | [9] |

Table 2: Effect of CT-179 on Cell Cycle Distribution in G-Smo Mouse Model of Medulloblastoma

| Treatment Group | % Cells in G0 | % Cells in G1 | % Cells in G2/M | Reference |

| Control | Not specified | Not specified | Not specified | [5] |

| CT-179 (80 mg/kg) 6h | Not specified | Not specified | Significantly increased (p=0.020) | [5] |

| CT-179 (80 mg/kg) 24h | Significantly increased (p=0.00027) | Significantly decreased (p=0.0082) | Significantly increased (p=1.51e-05) | [5] |

Core Signaling Pathway and Mechanism of Action

CT-179 exerts its effects by directly targeting the OLIG2 transcription factor. The proposed mechanism involves the disruption of OLIG2 homodimerization, which is essential for its function.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of CT-179 on the cell cycle.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of CT-179.

Objective: To quantify the cytotoxic effect of CT-179 on cancer cells.

Materials:

-

Cancer cell lines (e.g., Daoy medulloblastoma cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CT-179 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of CT-179 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with CT-179.

Materials:

-

Cancer cells treated with CT-179 or vehicle

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram of PI fluorescence intensity to distinguish cell populations in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit).

Western Blotting for Cell Cycle-Related Proteins

This is a representative protocol for detecting changes in the expression of key cell cycle regulatory proteins following CT-179 treatment.

Objective: To assess the protein levels of markers of G2/M arrest and mitotic catastrophe, such as Cyclin B1, CDK1, and phosphorylated Histone H3.

Materials:

-

Cell lysates from CT-179-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

CT-179 represents a promising therapeutic agent that targets the fundamental biology of OLIG2-driven cancers. Its ability to induce G2/M cell cycle arrest and mitotic catastrophe provides a clear mechanism for its potent anti-tumor effects. The data and protocols presented in this guide offer a comprehensive overview for researchers and clinicians interested in the continued development and application of this novel cancer therapeutic. Further investigation into the detailed molecular events downstream of OLIG2 inhibition will undoubtedly provide deeper insights into the full therapeutic potential of CT-179.

References

- 1. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. researchgate.net [researchgate.net]

The Dual Impact of CT-179 on Cancer Cells: A Technical Guide to Apoptosis and Mitotic Catastrophe

For Immediate Release

This technical document provides an in-depth analysis of the novel small molecule inhibitor, CT-179, and its significant impact on two critical anti-cancer mechanisms: apoptosis and mitotic catastrophe. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes the current understanding of CT-179's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Executive Summary

CT-179 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the oligodendrocyte transcription factor 2 (OLIG2).[1][2][3] OLIG2 is a key driver of tumorigenesis in devastating brain cancers such as glioblastoma and medulloblastoma.[3][4] Mechanistically, CT-179 functions by disrupting the homodimerization of OLIG2, a crucial step for its oncogenic activity.[2][5] This inhibition triggers a cascade of events within cancer cells, leading to potent anti-tumor activity through two primary pathways: the induction of programmed cell death (apoptosis) and the instigation of mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[5][6][7]

Quantitative Data Summary

The efficacy of CT-179 has been quantified across various cancer cell lines, primarily focusing on medulloblastoma (MB). The following table summarizes the median inhibitory concentration (IC50) values, demonstrating the nanomolar potency of the compound.

| Cell Line | Subtype | IC50 (nM) | Reference |

| Daoy | SHH-MB | ~100 | [8] |

| UW228 | SHH-MB | ~200 | [8] |

| Med-813 | SHH-MB | ~500 | [8] |

Core Mechanism of Action: OLIG2 Inhibition

CT-179's primary molecular target is the transcription factor OLIG2. By preventing its dimerization, CT-179 effectively neutralizes its ability to regulate the expression of genes critical for cancer cell proliferation and survival.[2][5] This targeted inhibition is the initiating event for the downstream effects on apoptosis and mitotic catastrophe.

Signaling Pathway for CT-179-Induced Apoptosis

Inhibition of OLIG2 by CT-179 leads to a robust apoptotic response. This is characterized by a decrease in the expression of anti-apoptotic proteins such as MCL-1, BCL-2, and BCL-xL.[5] Concurrently, there is a marked increase in the activation of key executioners of apoptosis, namely cleaved CASPASE-3 and cleaved Poly-ADP ribose polymerase (PARP).[5]

Signaling Pathway for CT-179-Induced Mitotic Catastrophe

Beyond apoptosis, CT-179 disrupts the cell cycle, leading to mitotic catastrophe. Treatment with CT-179 results in a G2/M phase arrest.[6][8] Molecular analysis reveals a significant disruption of key mitotic mechanisms, including a decrease in the levels of Cyclin B1 and phosphorylated CDK1 (p-CDK1).[5] This disruption prevents proper mitotic entry and progression, ultimately leading to mitotic catastrophe. Interestingly, while Cyclin B1 and p-CDK1 levels decrease, the level of phosphorylated Histone H3 (p-HH3) remains elevated, a hallmark of mitotic dysregulation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of CT-179's effects.

Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of CT-179 on cancer cell lines and calculate the IC50 value.

Protocol:

-

Cell Seeding: Plate medulloblastoma cells (e.g., Daoy, UW228, Med-813) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CT-179 (e.g., from 0.01 to 10 µM) for a period of 7 days. Include a vehicle control (e.g., DMSO).

-

MTT Assay: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the CT-179 concentration. Use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Protein Expression

Objective: To assess the levels of key proteins involved in apoptosis and mitotic catastrophe following CT-179 treatment.

Protocol:

-

Cell Treatment and Lysis: Treat cells with CT-179 (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours). After treatment, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., OLIG2, cleaved CASPASE-3, cleaved PARP, Cyclin B1, p-CDK1, p-HH3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis

Objective: To determine the effect of CT-179 on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with CT-179 (e.g., 1 µM) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

CT-179 represents a promising therapeutic agent that exerts its anti-cancer effects through a dual mechanism of inducing apoptosis and mitotic catastrophe. Its ability to specifically target the OLIG2 transcription factor in brain tumors provides a clear and potent mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and build upon the understanding of this novel compound in the ongoing development of more effective cancer therapies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Mitotic catastrophe and cell cycle arrest are alternative cell death pathways executed by bortezomib in rituximab resistant B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. a-p-p-a.org [a-p-p-a.org]

- 7. Olig2 regulates p53-mediated apoptosis, migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CT-179 in a Mouse Model of Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CT-179, a selective small molecule inhibitor of the OLIG2 transcription factor, in a preclinical mouse model of glioblastoma (GBM). The following protocols and data are intended to facilitate the evaluation of CT-179's therapeutic efficacy and mechanism of action in an in vivo setting.

Introduction to CT-179

CT-179 is an orally bioavailable small molecule that readily crosses the blood-brain barrier.[1] It was designed to disrupt the dimerization of the transcription factor OLIG2, a key driver of gliomagenesis.[1][2] OLIG2 is highly expressed in glioma stem cells (GSCs) and is crucial for tumor initiation, growth, and resistance to therapy.[1][3] By inhibiting OLIG2, CT-179 induces cell cycle arrest, apoptosis, and mitotic catastrophe in OLIG2-positive GBM cells, leading to a reduction in tumor growth and prolonged survival in preclinical models.[1][2][4]

Data Presentation: Efficacy of CT-179 in Glioblastoma Models

The following tables summarize the quantitative data on the efficacy of CT-179 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of CT-179 on Pediatric Glioblastoma (pGBM) Cell Lines

| Cell Line Type | Number of Cell Lines | Assay Type | CT-179 Concentration Range (µM) | IC50 Range (µM) | Reference |

| pGBM Monolayer | 8 | Cell Viability | 0 - 10 | 0.03 - 10 | [3] |

| pGBM Neurospheres | 8 | Cell Viability | 0 - 10 | 0.03 - 10 | [3] |

Table 2: In Vivo Efficacy of CT-179 in Orthotopic Patient-Derived Xenograft (PDOX) Mouse Models of Pediatric Glioblastoma

| Mouse Model | Treatment Group | Dosing Regimen | Median Survival (T/C Ratio)1 | Statistical Significance | Reference |

| pGBM PDOX | CT-179 | 200 mg/kg, q4d, oral gavage | 0.61 - 1.19 | Not Significant | [3] |

| pGBM PDOX | CT-179 | 240 mg/kg, q3d, oral gavage | 1.06 | Not Significant | [3] |

| pGBM PDOX | CT-179 + Radiation (XRT)2 | 200 mg/kg, q4d + 2 Gy/day x 5 | Significantly improved vs. control & single agent CT-179 in 1 of 4 models | p < 0.01 | [3] |

1 T/C Ratio: Ratio of the median survival time of the treated group (T) to the control group (C). 2 XRT: Radiation Therapy.

Signaling Pathway and Experimental Workflow

CT-179 Mechanism of Action

Caption: CT-179 inhibits OLIG2 dimerization, leading to decreased tumor growth.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating CT-179 in a glioblastoma mouse model.

Experimental Protocols

Orthotopic Glioblastoma Mouse Model

Materials:

-

Glioblastoma cell line (e.g., U87-MG expressing luciferase for in vivo imaging)

-

Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Stereotactic apparatus

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools (scalpel, forceps, etc.)

-

Bone wax or surgical glue

-

Sutures or wound clips

Procedure:

-

Cell Preparation: Culture U87-MG-luc cells to 70-80% confluency. On the day of surgery, detach cells with Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 105 cells/µL. Keep on ice.

-

Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol.

-

Stereotactic Implantation: a. Mount the anesthetized mouse in the stereotactic frame. b. Make a midline incision on the scalp to expose the skull. c. Identify the bregma. d. Using the stereotactic arm, move the needle to the following coordinates for the right striatum: +0.5 mm anterior-posterior (AP), +2.2 mm medial-lateral (ML) from bregma. e. Drill a small burr hole at the injection site. f. Lower the Hamilton syringe needle to a depth of -3.2 mm dorso-ventral (DV) from the dura. g. Slowly inject 5 µL of the cell suspension (5 x 105 cells) over 5 minutes. h. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw. i. Seal the burr hole with bone wax and close the incision with sutures or wound clips.

-

Post-operative Care: Monitor the mice according to institutional guidelines until they have fully recovered from anesthesia. Provide post-operative analgesics as required.

CT-179 Administration

Materials:

-

CT-179

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes

Procedure:

-

Preparation of Dosing Solution: Prepare a suspension of CT-179 in the vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse, assuming a 0.2 mL gavage volume). Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

Oral Gavage: a. Gently restrain the mouse. b. Insert the gavage needle into the esophagus and deliver the CT-179 suspension directly into the stomach. c. Administer the treatment according to the predetermined schedule (e.g., every 3 or 4 days). The control group should receive the vehicle alone.

Tumor Growth Monitoring via Bioluminescence Imaging (BLI)

Materials:

-

D-luciferin

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia system (isoflurane)

Procedure:

-

Seven days post-implantation, begin weekly tumor monitoring.

-

Anesthetize the mice with isoflurane.

-

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

-

Wait for 10-15 minutes for the substrate to distribute.

-

Place the mice in the imaging chamber and acquire bioluminescent images.

-

Quantify the bioluminescent signal (total flux in photons/second) from the region of interest (ROI) over the head.

Immunohistochemistry (IHC) for OLIG2

Materials:

-

Paraffin-embedded brain tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-OLIG2

-

Secondary antibody: HRP-conjugated goat anti-rabbit

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with blocking solution.

-

Primary Antibody Incubation: Incubate the slides with the primary anti-OLIG2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the signal using a DAB substrate kit.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.

-

Analysis: Image the slides and quantify the percentage of OLIG2-positive cells in the tumor.

Western Blot for OLIG2

Materials:

-

Frozen brain tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-OLIG2

-

Loading control antibody (e.g., anti-β-actin)

-

Secondary antibody: HRP-conjugated goat anti-rabbit

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize the tumor tissue in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-OLIG2 and loading control antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize the OLIG2 signal to the loading control.

References

- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Administration of CT-179

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-179 is a novel, orally bioavailable, and water-soluble small molecule inhibitor of the transcription factor Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1] OLIG2 is a key driver of tumorigenesis in several forms of brain cancer, including glioblastoma and medulloblastoma, making CT-179 a promising therapeutic agent for preclinical investigation.[2][3] This document provides detailed application notes and protocols for the administration of CT-179 in preclinical studies, focusing on oral and intraperitoneal routes. The information is compiled from published preclinical research to assist in the design and execution of in vivo efficacy and pharmacokinetic studies.

Data Presentation: Comparison of Administration Routes

While comprehensive head-to-head pharmacokinetic data for different administration routes of CT-179 are not publicly available, the following table summarizes the dosing regimens used in preclinical mouse models.

| Administration Route | Indication | Dosing Regimen | Brain Penetration | Reference |

| Oral (Gavage) | Pediatric Glioblastoma | 200 mg/kg every 4 days | Yes, high concentrations in brain tissue | [4] |

| Oral (Gavage) | Pediatric Glioblastoma | 240 mg/kg every 3 days | Yes | [4] |

| Intraperitoneal (IP) | Medulloblastoma | 50 mg/kg twice weekly | Not explicitly stated, but efficacy suggests CNS penetration | |

| Intraperitoneal (IP) | Medulloblastoma | 80 mg/kg every other day | Not explicitly stated, but efficacy suggests CNS penetration |

Note: One study reported that following oral gavage, CT-179 achieved high concentrations in the cerebrum, cerebellum, brain stem, and patient-derived orthotopic xenograft (PDOX) tumors, significantly exceeding serum concentrations.[4] This indicates excellent blood-brain barrier penetration. The compound is described as having a long half-life, which is supportive of once-daily oral dosing.

Experimental Protocols

The following are detailed protocols for the oral and intraperitoneal administration of CT-179 to mice in preclinical cancer models.

Protocol 1: Oral Gavage Administration of CT-179

Objective: To administer a precise dose of CT-179 directly into the stomach of a mouse.

Materials:

-

CT-179

-

Vehicle (e.g., sterile water for injection or sterile saline, given that CT-179 is completely water-soluble[1])

-

Appropriate gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Analytical balance

-

Vortex mixer

-

Animal scale

Procedure:

-

Animal Handling and Preparation:

-

Acclimatize animals to the experimental conditions for at least 72 hours prior to the start of the study.

-

Weigh each mouse on the day of dosing to calculate the precise volume of the formulation to be administered.

-

-

Formulation Preparation:

-

Based on the desired dose (e.g., 200 mg/kg) and the weight of the animal, calculate the required amount of CT-179.

-

As CT-179 is water-soluble, dissolve the calculated amount in a suitable volume of sterile water or saline. The final volume for oral gavage in mice should typically not exceed 10 ml/kg.

-

Ensure the solution is homogenous by vortexing.

-

-

Administration:

-

Restrain the mouse firmly by the scruff of the neck to immobilize the head.

-

Introduce the gavage needle gently into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach.

-

Administer the formulation slowly and steadily.

-

Withdraw the gavage needle carefully.

-

Monitor the animal for any signs of distress or complications, such as aspiration.

-

Protocol 2: Intraperitoneal (IP) Injection of CT-179

Objective: To administer CT-179 into the peritoneal cavity of a mouse for systemic absorption.

Materials:

-

CT-179

-

Vehicle (e.g., sterile saline)

-

Syringes (1 ml) with appropriate needles (25-27 gauge)

-

Analytical balance

-

Vortex mixer

-

Animal scale

Procedure:

-

Animal Handling and Preparation:

-

Weigh each mouse on the day of dosing.

-

-

Formulation Preparation:

-

Calculate the required amount of CT-179 based on the desired dose (e.g., 50 mg/kg or 80 mg/kg).

-

Dissolve the CT-179 in sterile saline to the desired concentration. The injection volume for IP administration in mice should generally not exceed 10 ml/kg.

-

Ensure the solution is well-mixed.

-

-

Administration:

-

Restrain the mouse, exposing the abdomen. The mouse can be placed on its back with the head tilted slightly downwards.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

-

Inject the formulation slowly.

-

Withdraw the needle and monitor the animal for any adverse reactions.

-

Mechanism of Action and Signaling Pathway

CT-179 exerts its anti-tumor effects by directly targeting and inhibiting the OLIG2 transcription factor. OLIG2 is crucial for the survival and proliferation of glioma stem cells. The primary mechanism of action is the disruption of OLIG2 homodimerization, which is essential for its DNA binding and transcriptional activity.[5] Inhibition of OLIG2 leads to downstream effects including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]

Caption: Mechanism of action of CT-179.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical efficacy study of CT-179 in an orthotopic mouse model of glioblastoma.

Caption: Preclinical study workflow for CT-179.

References

- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring CT-179 Activity Against OLIG2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodendrocyte lineage transcription factor 2 (OLIG2) is a critical transcription factor involved in the development of the central nervous system.[1][2] Notably, its re-expression in adult tissues is a key driver in the tumorigenesis and progression of gliomas, including glioblastoma (GBM), where it promotes proliferation, invasion, and resistance to therapy. CT-179 is a novel, orally bioavailable small molecule inhibitor designed to specifically target OLIG2.[3] Its mechanism of action involves the disruption of OLIG2 homodimerization, a crucial step for its DNA binding and transcriptional activity.[4][5] By inhibiting OLIG2, CT-179 induces cell cycle arrest at the G2/M phase, apoptosis, and mitotic catastrophe in OLIG2-positive cancer cells.[4][6] These application notes provide a detailed overview of various assays and protocols to measure the activity of CT-179 against OLIG2, facilitating preclinical evaluation and further drug development.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the activity of CT-179.

Table 1: In Vitro Efficacy of CT-179

| Cell Type | Assay | Endpoint | Value | Reference |

| OLIG2-expressing Glioma Stem-like Cells (GSCs) | Cell Growth Inhibition | Average GI50 | 154 nM (n=18) | [4] |

| Pediatric Glioblastoma (pGBM) models (8 models) | Cell Viability | IC50 | 0.03 - 10 µM | |

| Medulloblastoma (MB) cell lines (Daoy, UW228, Med-813) | Cell Viability | IC50 | Nanomolar range |

Table 2: In Vivo Efficacy and Pharmacokinetics of CT-179

| Animal Model | Treatment | Outcome | Reference |

| Orthotopic Human PDX GBM mice | CT-179 | Dose-dependent reduction in tumor growth, extended survival | [7] |

| Mice with orthotopic patient-derived GSCs | CT-179 | Significantly extended survival | [4] |

| Medulloblastoma (MB) mouse models | CT-179 | Increased mouse survival | |

| Intact mice | Orally administered CT-179 (20 mg/kg) | Crossed the blood-brain barrier and reached therapeutically effective concentrations | [6][8] |

Signaling Pathway and Experimental Workflows

Diagram 1: Simplified OLIG2 Signaling Pathway and CT-179's Point of Intervention

Caption: OLIG2 signaling and CT-179's inhibitory action.

Diagram 2: Experimental Workflow for Assessing CT-179 Activity

Caption: Workflow for in vitro evaluation of CT-179.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay directly assesses the binding of CT-179 to OLIG2 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture OLIG2-positive glioma stem cells (GSCs) to 70-80% confluency.

-

Treat cells with varying concentrations of CT-179 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separate the soluble fraction (containing stabilized OLIG2) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blot using an anti-OLIG2 antibody.

-

A positive result is indicated by a higher amount of soluble OLIG2 at elevated temperatures in the CT-179-treated samples compared to the DMSO control, signifying thermal stabilization.

-

Fluorescence Cross-Correlation Spectroscopy (FCCS) for Dimerization Inhibition

FCCS can be used to directly observe the inhibition of OLIG2 dimerization by CT-179 in living cells.

Protocol:

-

Cell Line Preparation:

-

Co-transfect cells (e.g., HEK293T or a glioma cell line) with two constructs expressing OLIG2 tagged with different fluorescent proteins (e.g., eGFP-OLIG2 and mCherry-OLIG2).

-

Select a stable cell line expressing both fluorescently tagged proteins.

-

-

Cell Plating and Treatment:

-

Plate the engineered cells on glass-bottom dishes suitable for confocal microscopy.

-

Treat the cells with CT-179 at various concentrations for a predetermined time.

-

-

FCCS Data Acquisition:

-

Perform FCCS measurements on a confocal microscope equipped for two-color detection.

-

The cross-correlation between the fluorescence signals from the two different colored OLIG2 proteins is measured. A high cross-correlation indicates dimerization.

-

-

Data Analysis:

-

Analyze the FCCS data to determine the fraction of dimerized OLIG2.

-

A decrease in the cross-correlation amplitude in CT-179-treated cells compared to untreated cells indicates inhibition of OLIG2 dimerization.

-

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the effect of CT-179 on the transcriptional activity of OLIG2.

Protocol:

-

Plasmid Constructs:

-

Construct a luciferase reporter plasmid containing a promoter with OLIG2 binding sites upstream of the firefly luciferase gene.

-

Use a co-transfected plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection and Treatment:

-

Co-transfect the reporter and normalization plasmids into a suitable cell line (e.g., a glioma cell line endogenously expressing OLIG2).

-

After 24 hours, treat the cells with a dose range of CT-179.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

A dose-dependent decrease in normalized luciferase activity in CT-179-treated cells indicates inhibition of OLIG2 transcriptional function.

-

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of CT-179 on the viability and proliferation of OLIG2-positive cancer cells.

Protocol:

-

Cell Plating:

-

Plate OLIG2-positive cells (e.g., GSCs) in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of CT-179 for 72-96 hours. Include a vehicle control (DMSO).

-

-

Assay Procedure (MTT example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50/IC50 value by plotting cell viability against the log of CT-179 concentration.

-

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis by CT-179.

Protocol:

-

Cell Treatment:

-

Treat OLIG2-positive cells with CT-179 at concentrations around the IC50 value for 24-48 hours.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

This assay determines the effect of CT-179 on cell cycle progression.

Protocol:

-

Cell Treatment:

-

Treat OLIG2-positive cells with CT-179 for 24 hours.

-

-

Fixation and Staining:

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cellular DNA with propidium iodide (PI).

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells by flow cytometry.

-

The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on PI fluorescence intensity. An accumulation of cells in the G2/M phase is expected following CT-179 treatment.[4]

-

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the expression of OLIG2 target genes following CT-179 treatment.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat OLIG2-positive cells with CT-179 for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

-

qPCR:

-

Perform qPCR using primers specific for known OLIG2 target genes (e.g., PDGFRA) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

A decrease in the expression of OLIG2 target genes in CT-179-treated cells indicates successful target inhibition.

-

Western Blot for Protein Level Analysis

This assay is used to assess the levels of OLIG2 and downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Treat OLIG2-positive cells with CT-179 for 24-48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against OLIG2, and downstream targets or markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. A reduction in OLIG2 protein levels and an increase in apoptosis markers would be indicative of CT-179 activity.

-

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. bosterbio.com [bosterbio.com]

- 7. rockland.com [rockland.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for CT-179 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-179 is a first-in-class, orally bioavailable small molecule inhibitor of the OLIG2 transcription factor.[1] OLIG2 is a critical driver of tumorigenesis in several brain cancers, including glioblastoma and medulloblastoma, and is highly expressed in cancer stem cells, which are often resistant to conventional therapies.[1][2][3][4][5] CT-179 effectively crosses the blood-brain barrier and has demonstrated significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of brain tumors, both as a monotherapy and in combination with standard-of-care treatments.[1][6] These application notes provide a summary of the key findings and detailed protocols for the use of CT-179 in PDX models.

Mechanism of Action

CT-179 functions by disrupting the homodimerization of the OLIG2 protein.[2][3][7][8][9] This interference with dimerization prevents OLIG2 from binding to DNA, thereby inhibiting its transcriptional activity.[3][7][8][9] The downstream effects of OLIG2 inhibition by CT-179 include cell cycle arrest at the G2/M phase, induction of apoptosis, and an increase in cellular differentiation.[1][7][8] Specifically, OLIG2 is known to repress the tumor suppressor p21; therefore, inhibition of OLIG2 leads to increased p21 expression and cell cycle arrest.[10] Furthermore, CT-179 has been shown to modulate the TGF-β signaling pathway and can lead to the upregulation of CDK4 as a potential resistance mechanism.[4][8]

Data Presentation: Efficacy of CT-179 in PDX Models

The following tables summarize the quantitative data from preclinical studies of CT-179 in various patient-derived xenograft models.

Table 1: In Vivo Efficacy of CT-179 in a Pediatric Glioblastoma (pGBM) PDX Model

| Treatment Group | Dosing Regimen | Median Survival (days) | T/C Ratio* | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle | - | Not specified | - | - | [11] |

| CT-179 | 200 mg/kg, q4d, oral gavage | Not specified | 1.02 | Not significant | [11] |

| CT-179 | 240 mg/kg, q3d, oral gavage | Not specified | 1.06 | Not specified | [11] |

| Radiation (XRT) | 2 Gy/day x 5 days | Not specified | Not specified | Not specified | [11] |

| CT-179 + XRT | 200 mg/kg, q4d + 2 Gy/day x 5 days | Increased survival | Not specified | Trend towards significance | [11] |

*T/C Ratio: Ratio of median survival time of treated group to control group.

Table 2: In Vivo Efficacy of CT-179 in a Sonic Hedgehog (SHH) Subgroup Medulloblastoma PDX Model

| Treatment Group | Dosing Regimen | Outcome | Statistical Significance | Reference |

| Vehicle | - | - | - | [7] |

| CT-179 | Not specified | Prolonged survival | Significant | [7] |

| Radiotherapy (RT) | Not specified | Delayed recurrence | Not specified | [7] |

| CT-179 + RT | Not specified | Further delayed recurrence | More effective than single agents | [7] |

| CT-179 + Palbociclib (CDK4/6 inhibitor) | Not specified | Delayed recurrence | More effective than single agents | [7][8] |

Table 3: CT-179 Tissue Concentration in a Pediatric Glioblastoma PDX Model

| Tissue | Mean Concentration (ng/g or ng/mL) | Standard Deviation | Reference |

| Serum | 361.3 | 1.5 | [11] |

| Cerebrum | 3232.7 | 569.2 | [11] |

| Cerebellum | 1563.3 | 269.6 | [11] |

| Brain Stem | 1685.3 | 309 | [11] |

| PDX Tumor | 1814.0 | 110.3 | [11] |

Experimental Protocols

Protocol 1: Establishment of Orthotopic Patient-Derived Xenografts (PDX) of Brain Tumors

This protocol outlines the procedure for establishing orthotopic PDX models from fresh patient tumor tissue.

Materials:

-

Fresh patient tumor tissue (glioblastoma or medulloblastoma)

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 4-6 weeks old

-

Sterile phosphate-buffered saline (PBS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Stereotaxic apparatus

-

Hamilton syringe with a 26- or 30-gauge needle

-

Anesthetic (e.g., isoflurane)

-

Analgesics

-

Bioluminescence imaging system (optional, if tumor cells are luciferase-tagged)

Procedure:

-

Tumor Tissue Preparation:

-

Mechanically dissociate fresh, sterile patient tumor tissue in cold DMEM.

-

Create a single-cell suspension by passing the tissue through a series of fine needles or by using a gentle cell dissociation kit.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 viable cells per 2-5 µL.

-

-

Stereotactic Intracranial Implantation:

-

Anesthetize the mouse using isoflurane.

-

Secure the mouse in a stereotaxic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a sterile dental drill, create a small burr hole at the desired coordinates for the cerebrum or cerebellum, depending on the tumor origin.